molecular formula C16H25ClN2 B2731557 (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride CAS No. 1353990-94-9

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride

Cat. No. B2731557
CAS RN: 1353990-94-9
M. Wt: 280.84
InChI Key: QFVOBZYMEPQMJC-ZFXMFRGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. The compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

SCH-23390 acts as a selective antagonist of dopamine D1 receptors. The compound binds to the receptor and prevents dopamine from binding to the receptor, thereby blocking its activity. This results in a decrease in the activity of the dopamine D1 receptor signaling pathway.
Biochemical and Physiological Effects:
SCH-23390 has been shown to have various biochemical and physiological effects. The compound has been shown to decrease locomotor activity in rodents, indicating its potential use in the treatment of hyperactivity and attention deficit disorders. SCH-23390 has also been shown to decrease the reinforcing effects of drugs of abuse such as cocaine and amphetamine, indicating its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

SCH-23390 has several advantages for use in lab experiments. The compound is highly selective for dopamine D1 receptors, which allows for the specific study of this receptor subtype. Additionally, SCH-23390 has been extensively studied, and its effects are well-characterized. However, one limitation of SCH-23390 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of SCH-23390. One potential area of research is the development of new compounds that selectively target dopamine D1 receptors. Additionally, the use of SCH-23390 in combination with other compounds may provide new insights into the role of dopamine D1 receptors in various behaviors and disorders. Finally, the development of new animal models may allow for the study of the effects of SCH-23390 in different contexts.

Synthesis Methods

The synthesis of (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride involves the reaction of 4-piperidinemethanol with 4-phenylbut-3-en-1-amine in the presence of hydrochloric acid. The resulting compound is then purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

SCH-23390 has been extensively studied for its potential use in scientific research. The compound has been shown to selectively block dopamine D1 receptors, which are involved in various neurological and psychiatric disorders. SCH-23390 has been used to study the role of dopamine D1 receptors in various behaviors such as locomotion, reward, and addiction.

properties

IUPAC Name

(E)-4-phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-2-6-15(7-3-1)8-4-5-11-18-14-16-9-12-17-13-10-16;/h1-4,6-8,16-18H,5,9-14H2;1H/b8-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVOBZYMEPQMJC-ZFXMFRGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1CNCC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride

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